molecular formula C10H13Cl3N2O2S B2353927 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride CAS No. 1169976-85-5

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2353927
CAS No.: 1169976-85-5
M. Wt: 331.64
InChI Key: RQHDVDKMNZZWCE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S and a molecular weight of 331.65 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a 3,4-dichlorobenzenesulfonyl group attached to the piperazine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The final product is obtained as a white to off-white powder, which is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The dichloro substitution pattern can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDVDKMNZZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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